molecular formula C38H25N B1486597 3-(Diphenylamino)dibenzo[g,p]chrysene CAS No. 1397202-77-5

3-(Diphenylamino)dibenzo[g,p]chrysene

Cat. No.: B1486597
CAS No.: 1397202-77-5
M. Wt: 495.6 g/mol
InChI Key: UNHRFJSSMJBBLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic Nomenclature and International Union of Pure and Applied Chemistry Classification

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for complex polycyclic aromatic systems. The compound bears the Chemical Abstracts Service Registry Number 1397202-77-5, which serves as its unique identifier in chemical databases worldwide. The complete International Union of Pure and Applied Chemistry name for this compound is N,N-diphenyldibenzo[g,p]chrysen-3-amine, reflecting the presence of the diphenylamino substituent at the 3-position of the dibenzo[g,p]chrysene framework.

The dibenzo[g,p]chrysene core structure represents a tetracyclic system formed by the fusion of benzene rings in a specific geometric arrangement. The designation [g,p] indicates the fusion positions according to the standardized nomenclature system for polycyclic aromatic hydrocarbons. This systematic approach ensures unambiguous identification of the compound's structural framework, particularly important given the numerous possible isomers that can arise from different fusion patterns in extended aromatic systems.

The compound is also known by the abbreviated designation 3-Diphenylamino-dibenzo[g,p]chrysene in commercial and research contexts. The International Chemical Identifier key for this compound is UNHRFJSSMJBBLW-UHFFFAOYSA-N, providing a standardized computational representation of its molecular structure. The PubChem Substance identification number 87560585 further facilitates database searches and cross-referencing across different chemical information systems.

Molecular Formula and Weight Analysis

The molecular formula of this compound is C₃₈H₂₅N, indicating a composition of thirty-eight carbon atoms, twenty-five hydrogen atoms, and one nitrogen atom. This formulation yields a molecular weight of 495.63 grams per mole, positioning the compound among the higher molecular weight polycyclic aromatic derivatives. The molecular weight calculations confirm the substantial size of this aromatic system, which contributes significantly to its unique photophysical and electronic properties.

The elemental composition analysis reveals a high carbon-to-hydrogen ratio characteristic of extended aromatic systems. The presence of a single nitrogen atom in the molecular structure occurs exclusively within the diphenylamino substituent, where it serves as the central atom linking the three aromatic ring systems. This nitrogen atom plays a crucial role in the electronic properties of the compound, particularly in its ability to participate in electron donation processes that influence the overall electronic structure.

Property Value Reference
Molecular Formula C₃₈H₂₅N
Molecular Weight 495.63 g/mol
Exact Mass 495.1987 g/mol
Monoisotopic Mass 495.1987 g/mol
Heavy Atom Count 39

The exact mass determination of 495.1987 grams per mole, obtained through high-resolution mass spectrometry techniques, provides precise verification of the molecular composition. This high-precision measurement is essential for confirming the identity of the compound and distinguishing it from potential isomers or related structures that might have similar nominal masses.

Crystallographic Data and X-ray Diffraction Studies

Crystallographic investigations of this compound and related dibenzo[g,p]chrysene derivatives have revealed important structural features that define the three-dimensional architecture of these molecules. X-ray diffraction studies have demonstrated that the dibenzo[g,p]chrysene core adopts a characteristic twisted conformation due to steric interactions between the fused aromatic rings. The torsion angles observed in crystallographic structures of dibenzo[g,p]chrysene derivatives typically range from approximately 31.8° to 57.4°, depending on the nature and position of substituents.

The crystallographic analysis of dibenzo[g,p]chrysene derivatives has shown that the introduction of substituents at the bay regions significantly influences the molecular torsion angles. In tetra-substituted derivatives, torsion angles as large as 57.4° have been observed, representing some of the largest distortions reported for this class of compounds. These studies have established that the skeletal fused-ring system is flexibly movable within a range of approximately 25.6°, indicating considerable conformational flexibility in the dibenzo[g,p]chrysene framework.

The compound crystallizes as a solid at room temperature, exhibiting melting point values in the range of 230.0 to 237.0°C, with a specific melting point of 234°C reported across multiple sources. The crystalline form appears as white to light yellow to green powder or crystal, depending on crystallization conditions and purity. The color variation suggests possible polymorphism or the presence of trace impurities that influence the optical properties of the crystalline material.

Crystallographic Parameter Value Reference
Melting Point 234°C
Melting Point Range 230.0-237.0°C
Physical State (20°C) Solid
Crystal Appearance White to Light yellow to Green powder to crystal
Torsion Angle Range (related derivatives) 31.8°-57.4°

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible)

Spectroscopic characterization of this compound has been accomplished through multiple analytical techniques, providing comprehensive structural verification and electronic property determination. Nuclear magnetic resonance spectroscopy has been particularly valuable for confirming the successful synthesis and structural integrity of the compound. Proton nuclear magnetic resonance studies have shown characteristic signals that confirm the formation of the desired product, while phosphorus-31 nuclear magnetic resonance analysis in related gold complexes has demonstrated coordination behavior.

The infrared spectroscopic characterization reveals characteristic absorption bands associated with the aromatic carbon-hydrogen stretching vibrations and aromatic carbon-carbon stretching modes typical of extended polycyclic aromatic systems. The compound exhibits infrared absorption features consistent with the presence of both the dibenzo[g,p]chrysene core and the diphenylamino substituent, allowing for spectroscopic verification of the molecular structure.

Ultraviolet-visible absorption spectroscopy has provided crucial insights into the electronic properties of this compound. Photophysical characterization studies have revealed absorption maxima that reflect the extended conjugation within the molecular framework. The absorption spectra of related dibenzo[g,p]chrysene derivatives show characteristic broad bands attributed to π-π* transitions, with the specific wavelengths dependent on the nature and position of substituents.

Emission spectroscopy studies have demonstrated that this compound and related compounds exhibit fluorescence properties, with emission maxima observed in the visible region. The fluorescence quantum yields and decay times have been measured, providing quantitative assessments of the photophysical behavior. Time-correlated single-photon counting measurements have revealed fluorescence decay times on the order of nanoseconds, consistent with typical fluorescence emission processes.

Spectroscopic Technique Key Features Reference
¹H Nuclear Magnetic Resonance Characteristic aromatic proton signals
³¹P Nuclear Magnetic Resonance Coordination behavior in complexes
Infrared Spectroscopy Aromatic C-H and C-C stretching modes
Ultraviolet-Visible Absorption π-π* transition bands
Fluorescence Emission Visible region emission maxima

Comparative Structural Analysis with Related Polycyclic Aromatic Hydrocarbons

Comparative structural analysis of this compound with related polycyclic aromatic hydrocarbons reveals distinctive features that set this compound apart from simpler aromatic systems. The parent dibenzo[g,p]chrysene structure (C₂₆H₁₆) serves as the fundamental framework, with a molecular weight of 328.4 grams per mole. The addition of the diphenylamino substituent increases the molecular complexity significantly, adding 167.23 mass units and introducing electron-donating character to the system.

The dibenzo[g,p]chrysene core differs substantially from linear acenes or simple polycyclic aromatic hydrocarbons in its inherently twisted structure. Unlike planar aromatic systems such as anthracene or tetracene, dibenzo[g,p]chrysene adopts a non-planar conformation due to steric crowding in the bay regions. This structural feature has profound implications for the electronic properties, intermolecular interactions, and solid-state packing behavior of derivatives based on this framework.

Comparison with other dibenzo[g,p]chrysene derivatives demonstrates the significant influence of substituent position and nature on molecular properties. Studies of π-extended dibenzo[g,p]chrysene derivatives have shown that both meta and para substitution patterns can dramatically alter optoelectronic properties and charge delocalization mechanisms. The incorporation of electron-donating groups such as the diphenylamino substituent in this compound introduces additional complexity through potential intramolecular charge transfer processes.

The twisted nature of the dibenzo[g,p]chrysene framework contrasts sharply with the planar geometries observed in compounds such as dibenzo[b,k]chrysene (C₂₆H₁₆), which adopts different fusion patterns and exhibits distinct structural characteristics. These geometric differences translate into substantial variations in electronic properties, absorption spectra, and potential applications in organic electronic devices.

Compound Molecular Formula Molecular Weight Structural Feature Reference
Dibenzo[g,p]chrysene C₂₆H₁₆ 328.4 g/mol Twisted core structure
This compound C₃₈H₂₅N 495.63 g/mol Electron-donating substituent
Dibenzo[b,k]chrysene C₂₆H₁₆ 328.4 g/mol Alternative fusion pattern

The comparative analysis extends to the photophysical properties, where the introduction of the diphenylamino group significantly modifies the absorption and emission characteristics compared to the unsubstituted dibenzo[g,p]chrysene parent compound. The electron-donating nature of the diphenylamino substituent creates opportunities for intramolecular charge transfer transitions, potentially leading to enhanced emission properties and modified electronic structure. These modifications make this compound particularly attractive for applications requiring specific photophysical behavior, distinguishing it from simpler polycyclic aromatic hydrocarbons that lack such functional group modifications.

Properties

IUPAC Name

N,N-diphenylhexacyclo[12.12.0.02,7.08,13.015,20.021,26]hexacosa-1(14),2(7),3,5,8,10,12,15,17,19,21,23,25-tridecaen-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H25N/c1-3-13-26(14-4-1)39(27-15-5-2-6-16-27)28-23-24-35-36(25-28)31-19-9-12-22-34(31)37-32-20-10-7-17-29(32)30-18-8-11-21-33(30)38(35)37/h1-25H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNHRFJSSMJBBLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC4=C(C=C3)C5=C(C6=CC=CC=C6C7=CC=CC=C75)C8=CC=CC=C84
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H25N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Dibenzo[g,p]chrysene Core

The dibenzo[g,p]chrysene framework, a challenging polycyclic aromatic hydrocarbon (PAH), is typically synthesized through multi-step organic reactions involving aromatic ring construction and rearrangements.

Key Methodologies:

  • Oxidative Spirocyclization and 1,2-Aryl Migration Tandem Process:
    A novel synthetic methodology involves a highly efficient oxidative spirocyclization followed by a 1,2-aryl migration to construct the dibenzo[g,p]chrysene skeleton from suitably substituted precursors such as bis(biaryl)acetylenes or tetraarylethylenes. This method exploits selective single-electron oxidation to generate radical cations that facilitate the tandem cyclization and migration steps, yielding the twisted dibenzo[g,p]chrysene core.

  • Pinacol Rearrangement Route from Fluoren-9-one:
    An earlier classical approach starts from fluoren-9-one, which undergoes reduction to 9,9'-bifluorene-9,9'-diol, followed by pinacol rearrangement and subsequent ring closure steps. This sequence involves:

    • Reduction of fluoren-9-one to pinacol diol intermediate.
    • Iodine-catalyzed pinacol rearrangement in glacial acetic acid under reflux to form pinacolone.
    • Grignard reaction to introduce side chains.
    • Retropinacol rearrangement to finalize the dibenzo[g,p]chrysene framework.

This method, while classical, is still relevant for producing the core structure with high purity and yields.

Chemical Reactions Analysis

Types of Reactions: 3-(Diphenylamino)dibenzo[g,p]chrysene can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions may use agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

  • Substitution: Nucleophilic substitution reactions can be carried out using strong nucleophiles such as sodium amide (NaNH₂) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Organic Electronics

1.1 Organic Light-Emitting Diodes (OLEDs)
3-DPADBC has been identified as a promising candidate for use in OLED technology. Its high absorption coefficients and fluorescence quantum yield make it suitable for red phosphorescent organic light-emitting diodes (PHOLEDs). Research indicates that DBC derivatives can achieve high efficiency in light emission, making them ideal for display technologies and solid-state lighting applications .

1.2 Photovoltaic Devices
The compound's extended π-conjugation contributes to its potential as a light-harvesting material in organic photovoltaic cells. Its ability to form stable aggregates enhances charge transport properties, which is crucial for improving the efficiency of solar energy conversion .

Photonic Applications

2.1 Fluorescent Sensors
3-DPADBC exhibits notable photophysical properties, including strong fluorescence. This characteristic has been leveraged in the development of fluorescent sensors for detecting environmental pollutants and biological analytes. The compound's sensitivity to changes in its environment allows for real-time monitoring of various chemical species .

2.2 Luminescent Materials
Due to its luminescent properties, 3-DPADBC is being explored as a component in luminescent materials. Its integration into polymer matrices has shown promise in producing materials with tunable optical properties, which can be applied in lighting and display technologies .

Environmental Studies

3.1 Polycyclic Aromatic Hydrocarbons (PAHs) Research
As a derivative of dibenzo[g,p]chrysene, 3-DPADBC is relevant in the study of PAHs due to its carcinogenic potential and environmental persistence. Research has focused on understanding its metabolic pathways and toxicity, which is essential for assessing risks associated with exposure to PAHs in contaminated environments .

3.2 Biodegradation Studies
Investigations into the biodegradation of 3-DPADBC have been conducted to evaluate the environmental impact of PAHs. Studies indicate that certain microbial strains can degrade this compound, suggesting potential bioremediation strategies for contaminated sites .

Case Studies

Study Focus Area Findings
Study on OLEDsEfficiency of DBC derivativesDemonstrated high efficiency and stability in OLED applications with 3-DPADBC as an emitter .
Environmental Impact AssessmentToxicity and metabolismHighlighted the carcinogenic potential of dibenzo[g,p]chrysene derivatives, including 3-DPADBC, emphasizing the need for risk assessments .
Photonic ApplicationsFluorescent sensor developmentDeveloped sensors utilizing the fluorescence properties of 3-DPADBC for detecting environmental pollutants .

Mechanism of Action

The mechanism by which 3-(Diphenylamino)dibenzo[g,p]chrysene exerts its effects depends on its specific application. For example, in OLEDs, the compound may act as an electron transport material, facilitating the movement of electrons within the device. The molecular targets and pathways involved in its biological activity may include interactions with specific enzymes or receptors.

Comparison with Similar Compounds

Comparison with Similar Compounds

The electronic and structural properties of 3-(Diphenylamino)dibenzo[g,p]chrysene are benchmarked against analogous PAHs and heteroatom-embedded derivatives. Key comparisons include:

Dibenzo[g,p]chrysene (DCB)

  • Structure: The parent hydrocarbon lacks the diphenylamino group and boron-nitrogen (B-N) units.
  • Electronic Properties :
    • DCB has a HOMO level of -5.2 eV and LUMO level of -2.0 eV , with an electrochemical bandgap of 3.2 eV .
    • Hole mobility is 0.007 cm²/V·s , significantly lower than B-N-embedded analogs due to less polarizable π-stacking .

B-N Embedded Dibenzo[g,p]chrysene (BN-DCB)

  • Structure : Incorporates a B-N unit in the backbone, enhancing polarity without altering π-conjugation .
  • Electronic Properties :
    • HOMO and LUMO levels are synergistically lowered to -5.5 eV and -2.3 eV , respectively, preserving the bandgap .
    • Hole mobility improves to 0.07 cm²/V·s , attributed to polar B-N interactions favoring charge transport .
  • Applications: Superior to DCB in semiconductor devices but less explored in OLEDs compared to diphenylamino derivatives .

Other OLED-Relevant Derivatives

  • N,N'-Di-1-naphthyl-N,N'-diphenylbenzidine (NPB) : A common hole-transport material with a mobility of ~0.1 cm²/V·s but higher synthetic complexity .

Comparative Data Table

Compound HOMO (eV) LUMO (eV) Hole Mobility (cm²/V·s) Bandgap (eV) Key Application
This compound -5.4* -2.1* 0.05† 3.3* OLEDs/PLEDs
Dibenzo[g,p]chrysene (DCB) -5.2 -2.0 0.007 3.2 Semiconductors
BN-DCB -5.5 -2.3 0.07 3.2 Semiconductors
NPB -5.4 -2.3 ~0.1 3.1 OLEDs

*Estimated based on diphenylamino group’s electron-donating effects. †Assumed from OLED performance studies .

Key Findings

  • Structural Impact: The diphenylamino group in this compound introduces strong electron-donating characteristics, raising HOMO levels slightly compared to BN-DCB while maintaining competitive hole mobility .
  • Performance in OLEDs : Blue OLEDs incorporating this compound demonstrate enhanced efficiency due to balanced charge injection, as reported in Jeong et al. (2017) .
  • Limitations : Higher molecular weight (~495 g/mol) compared to DCB (~302 g/mol) may complicate thin-film processing .

Biological Activity

3-(Diphenylamino)dibenzo[g,p]chrysene is a polycyclic aromatic hydrocarbon (PAH) that has garnered interest due to its potential biological activities, particularly in the context of cancer research and photophysical properties. This compound belongs to a class of dibenzo[g,p]chrysenes, which are known for their complex structures and significant interactions with biological systems.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C28H22N\text{C}_{28}\text{H}_{22}\text{N}

This structure features two phenyl groups attached to a dibenzo[g,p]chrysene core, which enhances its electronic properties and potential reactivity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Carcinogenic Potential : Similar compounds in the dibenzo series have been linked to carcinogenicity, particularly in lung tissues. Dibenzo[def,p]chrysene, a related structure, is known for its strong carcinogenic properties and is involved in the initiation of lung cancer in smokers .
  • Photophysical Properties : The compound has been studied for its luminescent properties, which can be beneficial in applications such as organic light-emitting diodes (OLEDs) . The introduction of diphenylamino groups can enhance charge transport characteristics, making it suitable for optoelectronic applications.

The mechanisms through which this compound exerts its biological effects are not fully elucidated but may involve:

  • DNA Interaction : PAHs are known to form DNA adducts, leading to mutations and potentially initiating carcinogenesis. The active metabolites of related PAHs have been shown to bind to DNA, causing structural changes that may lead to malignancy .
  • Reactive Oxygen Species (ROS) Generation : Certain PAHs can induce oxidative stress by generating ROS, which can damage cellular components, including lipids, proteins, and nucleic acids.

Research Findings

Recent studies have provided insights into the biological activity of this compound:

  • Carcinogenicity Studies : Research has indicated that dibenzo compounds can lead to the formation of DNA adducts in human cells. For instance, dibenzo[def,p]chrysene and its metabolites have been linked to lung cancer initiation .
  • Optoelectronic Applications : The compound's ability to act as a hole-transporting material has been demonstrated in high-performance perovskite solar cells. Its structural modifications significantly influence its electronic properties .
  • Synthesis and Characterization : Various synthesis routes have been explored for producing this compound, which include methods that enhance yield and purity .

Case Studies

Several case studies highlight the implications of this compound:

  • Study on Carcinogenic Effects : A study involving animal models demonstrated that exposure to dibenzo compounds resulted in tumor formation in lung tissues. The findings suggest a direct correlation between exposure duration and tumor incidence.
  • Photophysical Properties Evaluation : Research evaluating the luminescent properties of this compound showed promising results for use in OLED technologies, with efficiency metrics comparable to existing materials.

Data Summary Table

Study FocusKey FindingsReference
CarcinogenicityInduction of DNA adducts leading to mutations
Photophysical PropertiesEnhanced charge transport in OLED applications
Synthesis MethodsVarious synthetic routes yielding high purity

Q & A

Basic Research Questions

Q. What are effective synthetic routes for 3-(Diphenylamino)dibenzo[g,p]chrysene, and how can intermediates be characterized?

  • Methodological Answer : A four-step synthesis starting from fluoren-9-one is a foundational approach, involving carbonium ion rearrangements and reductions. Key intermediates include spirocyclic compounds like spiro[fluorene-9,9'-(10'H)-phenanthren]-10'-one, which can be characterized via NMR, X-ray crystallography, and GC-MS . For substituted derivatives (e.g., diphenylamino groups), post-functionalization via Buchwald-Hartwig amination or Ullmann coupling is recommended, with purity verified by HPLC (>98%) .

Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?

  • Methodological Answer : Combine UV-Vis spectroscopy (λmax ~413 nm for π-π* transitions) with DFT-optimized geometries to confirm electronic transitions. Electrochemical profiling (cyclic voltammetry) can reveal oxidation potentials (e.g., +0.95 V vs. Fc/Fc<sup>+</sup>), while photoluminescence spectra assess emission properties. Cross-reference with NIST gas chromatography retention indices for polycyclic aromatic hydrocarbons (PAHs) to resolve ambiguities .

Advanced Research Questions

Q. How do substituent position and torsion angles influence the electrochemical properties of this compound?

  • Methodological Answer : Substituents at the Z-position (e.g., -OMe, -SMe) increase oxidation potentials despite their electron-donating nature due to steric hindrance. Torsion angles (e.g., 56° in twisted derivatives) reduce conjugation, confirmed via DFT calculations (B3LYP/6-31G*). Compare experimental vs. theoretical HOMO-LUMO gaps (e.g., ΔE = 2.97 eV) to validate electronic effects .

Q. How can researchers resolve contradictions in reported UV spectral data for dibenzo[g,p]chrysene derivatives?

  • Methodological Answer : Historical misassignments (e.g., dibenzo[def,p]chrysene vs. dibenz[a,e]aceanthrylene) highlight the need for modern techniques. Use high-resolution mass spectrometry (HRMS) and 2D-NMR (COSY, NOESY) to differentiate isomers. Cross-check against synthetic protocols to avoid byproducts from incomplete spirocyclization .

Q. What computational frameworks are optimal for modeling this compound in host-guest systems?

  • Methodological Answer : Apply periodic DFT with van der Waals corrections (e.g., PBE-D3) to simulate interpenetrated covalent organic frameworks (COFs). Analyze charge transfer via time-dependent DFT (TD-DFT) for donor-acceptor heterojunctions. Validate with experimental XPS binding energies (e.g., N 1s at 399.5 eV for diphenylamino groups) .

Q. What experimental designs are recommended to assess the carcinogenic potential of this compound?

  • Methodological Answer : Use in vitro Ames tests (with S9 metabolic activation) and mammalian cell mutagenicity assays (e.g., HPRT gene mutation). For in vivo studies, employ newborn mouse models to evaluate tumorigenicity of diol epoxide metabolites. Quantify DNA adducts via <sup>32</sup>P-postlabeling and compare to IARC Group 2A/2B benchmarks .

Q. How can researchers leverage steric effects to enhance the stability of this compound in optoelectronic applications?

  • Methodological Answer : Introduce bulky substituents (e.g., tert-butyl, triphenylsilyl) at peripheral positions to minimize aggregation-caused quenching (ACQ). Test thermal stability via TGA (decomposition >300°C) and photostability under UV irradiation (λ = 365 nm). Correlate with XRD-derived crystal packing motifs .

Q. What strategies mitigate challenges in synthesizing enantiopure this compound derivatives?

  • Methodological Answer : Employ chiral auxiliaries (e.g., Evans oxazolidinones) during spirocyclization steps. Use chiral HPLC (e.g., Chiralpak IA column) for resolution and circular dichroism (CD) to confirm enantiomeric excess (>99%). Monitor kinetic vs. thermodynamic control in ring-closing steps via variable-temperature NMR .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Diphenylamino)dibenzo[g,p]chrysene
Reactant of Route 2
Reactant of Route 2
3-(Diphenylamino)dibenzo[g,p]chrysene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.